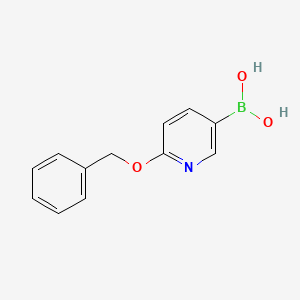
6-Benzyloxypyridine-3-boronic acid
Übersicht
Beschreibung
6-Benzyloxypyridine-3-boronic acid is a chemical compound that has been studied for its potential as an inhibitor of the NorA efflux pump in Staphylococcus aureus, particularly in strains resistant to methicillin, such as MRSA. The compound has been identified as a promising candidate for restoring the potency of existing antibiotics by potentiating their activity against resistant bacterial strains .
Synthesis Analysis
The synthesis of 6-benzyloxypyridine-3-boronic acid derivatives has been explored in the context of developing inhibitors for the NorA efflux pump. Starting from the parent compound, a series of 6-(aryl)alkoxypyridine-3-boronic acids were synthesized, with some derivatives showing a 4-fold increase in the potentiation of ciprofloxacin activity compared to the parent compound. This indicates that the structural modifications of the boronic acid moiety can significantly influence the biological activity of these compounds .
Molecular Structure Analysis
While the specific molecular structure of 6-benzyloxypyridine-3-boronic acid is not detailed in the provided papers, the structure and electronic nature of related boron complexes have been studied. For example, the structure of a benzaldehyde/boron trifluoride adduct has been determined by X-ray crystallography, revealing that the Lewis acid BF3 is complexed anti to the phenyl group, with the B-OC-C fragment lying in a common plane. This suggests that the boron atom in boronic acid derivatives can form stable complexes with organic moieties, which is relevant for understanding the binding interactions of 6-benzyloxypyridine-3-boronic acid with biological targets .
Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions, particularly in the formation of C-C bonds mediated by Lewis acids. The boronic acid moiety can activate carbonyl compounds by forming an adduct prior to C-C bond formation, which is a key step in reactions such as Diels-Alder, ene, and Grignard reactions. This property is crucial for the synthesis of complex organic molecules and could be relevant for the reactivity of 6-benzyloxypyridine-3-boronic acid in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-benzyloxypyridine-3-boronic acid are not explicitly discussed in the provided papers. However, boronic acids, in general, are known to have unique properties due to their ability to form reversible covalent bonds with diols and other Lewis bases. This reversible binding is often exploited in the design of sensors and in the development of pharmaceuticals. Additionally, the presence of the benzyl group and the pyridine ring in 6-benzyloxypyridine-3-boronic acid would likely influence its solubility, stability, and reactivity .
Wissenschaftliche Forschungsanwendungen
1. Organometallic Chemistry and Catalysis
6-Benzyloxypyridine-3-boronic acid plays a significant role in the field of organometallic chemistry. A study by Anaby et al. (2014) focused on reactions of boranes with dearomatized ruthenium pincer complexes. This research is crucial for understanding new reaction pathways and advancements in chemical catalysis, particularly involving boronic reagents and organometallic systems (Anaby et al., 2014).
2. Antimicrobial Resistance
In the realm of pharmaceuticals, boronic species, including 6-benzyloxypyridine-3-boronic acid, are investigated as inhibitors of bacterial efflux pumps, which are a major cause of antibiotic resistance. Fontaine et al. (2015) studied the role of boronic acid derivatives in potentiating the activity of existing antibiotics, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) strains (Fontaine et al., 2015).
3. Fluorescent Chemosensors
Boronic acids, including 6-benzyloxypyridine-3-boronic acid, are integral in developing fluorescent chemosensors for detecting bioactive substances. Huang et al. (2012) summarized the progress in boronic acid sensors for various applications, highlighting the significance of these compounds in detecting carbohydrates, bioactive substances, and several ions (Huang et al., 2012).
4. Organic Synthesis and Material Science
In the synthesis of boronic acids and esters, which have critical roles in organic chemistry and material science, 6-benzyloxypyridine-3-boronic acid is a key reagent. Mfuh et al. (2017) described a metal- and additive-free method for converting haloarenes to boronic acids, highlighting the importance of boronic acids in these fields (Mfuh et al., 2017).
5. Enantioselective Catalysis
Boronic acids are also used in enantioselective catalysis. Hashimoto et al. (2015) reported a boronic acid-catalyzed aza-Michael addition, demonstrating the versatility of boronic acids in organic reactions (Hashimoto et al., 2015).
Detailed Information on 6-Benzyloxypyridine-3-boronic Acid
Antimicrobial Research
- Inhibition of Bacterial Efflux Pumps : Fontaine et al. (2015) investigated 6-benzyloxypyridine-3-boronic acid derivatives as potential inhibitors of the Staphylococcus aureus NorA efflux pump. These compounds showed the ability to potentiate the activity of antibiotics against Methicillin-resistant S. aureus (MRSA), indicating their role in combating antibiotic resistance (Fontaine et al., 2015).
Organic Synthesis and Material Science
- Synthesis of Boronic Acids : Smith et al. (2008) reported the synthesis of various pyridylboronic acids, including derivatives of 6-benzyloxypyridine-3-boronic acid. These compounds were used in Suzuki–Miyaura cross-coupling reactions, highlighting their significance in the synthesis of functionalized heteroarylpyridine derivatives (Smith et al., 2008).
Organometallic Chemistry
- Metal-Ligand Cooperation : Anaby et al. (2014) explored the reactions of boronic acids with dearomatized ruthenium pincer complexes. The study provided insights into new reaction pathways, emphasizing the role of boronic acids in advancing organometallic chemistry and catalysis (Anaby et al., 2014).
Crystal Engineering
- Co-Crystal Formation : Varughese et al. (2011) examined the use of phenylboronic acids, including 6-benzyloxypyridine-3-boronic acid, in crystal engineering. The study showed the utility of these compounds in forming co-crystals with N-donor compounds, indicating their potential in designing new molecular materials (Varughese et al., 2011).
Analytical Chemistry
- Formation Constants and Complexation : Bosch et al. (2004) determined the formation constants for the association of boronic acids, including phenylboronic acids, with various saccharides and Lewis bases. The study highlighted the significance of boronic acids in forming binary and ternary complexes, useful in analytical chemistry (Bosch et al., 2004).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
(6-phenylmethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c15-13(16)11-6-7-12(14-8-11)17-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZOGAUUSKBDAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590357 | |
| Record name | [6-(Benzyloxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyloxypyridine-3-boronic acid | |
CAS RN |
929250-35-1 | |
| Record name | [6-(Benzyloxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Benzyloxypyridine-3-boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



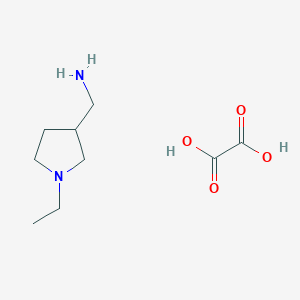
![1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B1341663.png)
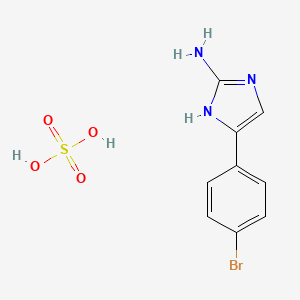
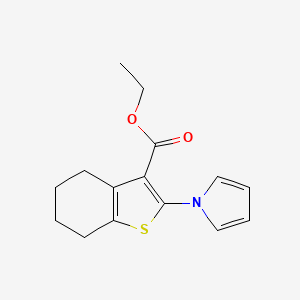





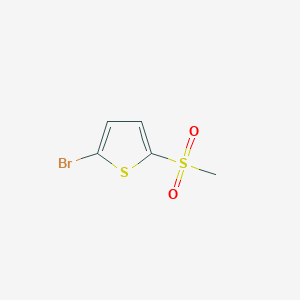


![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)
